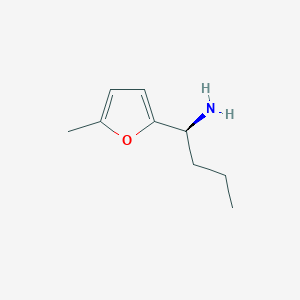
(1S)-1-(5-Methyl(2-furyl))butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and butylamine.
Reaction Conditions: The furan ring is functionalized through a series of reactions, including alkylation and amination, under controlled conditions such as temperature and pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of saturated analogs.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-Methyl(2-furyl))butylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions and other non-covalent interactions.
Comparación Con Compuestos Similares
(1S)-1-(2-Furyl)butylamine: Similar structure but lacks the methyl group on the furan ring.
(1S)-1-(5-Methyl(2-thienyl))butylamine: Contains a thiophene ring instead of a furan ring.
Uniqueness: (1S)-1-(5-Methyl(2-furyl))butylamine is unique due to the presence of the methyl-substituted furan ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Actividad Biológica
(1S)-1-(5-Methyl(2-furyl))butylamine is an organic compound characterized by its unique structure, which features a butylamine group linked to a 5-methyl-2-furyl moiety. The furan ring, a five-membered aromatic compound containing oxygen, is often associated with various biological activities. This article explores the biological activity of this compound, including its potential pharmacological properties, metabolic pathways, and interactions with biological systems.
- Molecular Formula : C11H15N
- Molecular Weight : Approximately 175.25 g/mol
- Structure : The compound consists of a butylamine backbone with a furan ring substituted at the 5-position with a methyl group.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, compounds containing furan rings are frequently studied for their pharmacological properties. The following sections summarize potential biological activities based on structural characteristics and related compounds.
Neuroactive Properties
Furan-containing compounds are often investigated for their neuroactive properties due to their structural similarity to known neurotransmitters and psychoactive substances. Research suggests that this compound may exhibit similar neuroactive effects, potentially acting as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Antioxidant Activity
Furan derivatives have been reported to possess antioxidant properties. The presence of the furan ring in this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in cells.
Potential Anticancer Activity
Some studies suggest that furan derivatives can exhibit anticancer activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. While specific studies on this compound are lacking, its structural characteristics warrant further investigation into its potential as an anticancer agent.
Understanding the metabolic pathways of this compound is essential for elucidating its biological activity. Compounds with similar structures have been shown to undergo various metabolic transformations that can activate or deactivate their biological effects.
- Phase I Metabolism : This phase typically involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
- Phase II Metabolism : Conjugation reactions may occur, resulting in more water-soluble metabolites that can be excreted from the body.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1S)-1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1 |
Clave InChI |
XMVBGEGWNYBRJC-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@@H](C1=CC=C(O1)C)N |
SMILES canónico |
CCCC(C1=CC=C(O1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















